Pyridomycin, hydrochloride

InhA inhibition co-crystal structure NADH-competitive

Researchers studying isoniazid-resistant M. tuberculosis often face the limitation that frontline InhA inhibitors (isoniazid, ethionamide) require KatG/EthA bioactivation and lose efficacy against common clinical mutants. Pyridomycin hydrochloride (CAS 1402-18-2) is a cyclodepsipeptide antibiotic that inhibits InhA directly by simultaneously occupying both NADH and substrate pockets, retaining full potency against KatG-mutant isolates. - Active against isoniazid-resistant M. tuberculosis (MIC 0.31-0.63 µg/mL) - Co-crystal structure with InhA (PDB: 4BII) enables structure-based drug design - Validated positive control for mycolic acid inhibition assays in resistant strain backgrounds - Sourced via controlled fermentation with batch-to-batch consistency

Molecular Formula C27H33ClN4O8
Molecular Weight 577.0 g/mol
CAS No. 1402-18-2
Cat. No. B14135343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridomycin, hydrochloride
CAS1402-18-2
Molecular FormulaC27H33ClN4O8
Molecular Weight577.0 g/mol
Structural Identifiers
SMILESCCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C.Cl
InChIInChI=1S/C27H32N4O8.ClH/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23;/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35);1H/b23-14-;/t15-,16-,18+,20+,22+;/m1./s1
InChIKeyGPMJXXKWHSIAOU-KARCIKCVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridomycin Hydrochloride: Direct InhA Inhibitor for Drug-Resistant Tuberculosis


Pyridomycin hydrochloride is a cyclodepsipeptide natural product antibiotic first isolated from Dactylosporangium fulvum and Streptomyces pyridomyceticus [1]. It exerts potent, specific antimycobacterial activity through direct competitive inhibition of the NADH-dependent enoyl-ACP reductase InhA, a clinically validated target in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis [2]. Unlike the frontline prodrug isoniazid, which requires KatG-mediated bioactivation to form an InhA-inhibiting adduct, pyridomycin binds directly and simultaneously occupies both the NADH cofactor-binding pocket and the lipid substrate-binding pocket of InhA—a first-of-its-kind binding mode revealed by co-crystallography [3]. This direct mechanism enables pyridomycin to retain full potency against the most frequently encountered isoniazid-resistant clinical isolates of M. tuberculosis, positioning it as a mechanistically differentiated tool compound for antitubercular drug discovery and resistance research [4].

Why Alternative InhA Inhibitors Cannot Substitute for Pyridomycin


The InhA inhibitor landscape can be broadly divided into two categories: prodrugs requiring bioactivation (isoniazid, ethionamide) and direct inhibitors. Isoniazid and ethionamide are rendered ineffective by the predominant clinical resistance mechanism—mutations in the catalase-peroxidase KatG that prevent prodrug activation—yet pyridomycin remains fully active against these same KatG-mutant clinical isolates because it inhibits InhA directly without requiring bioactivation [1]. Among other direct InhA inhibitors such as triclosan and diaryl ether derivatives, none have been shown to replicate pyridomycin's unique dual-pocket binding mode that simultaneously blocks both NADH cofactor access and lipid substrate entry [2]. Furthermore, C2-modified dihydropyridomycin analogs with simplified C–C single-bond linkages exhibit MIC values around 2.5 µM, approaching but not surpassing the potency of the natural enol-ester-containing pyridomycin, and critically, some of these analogs lose dependence on InhA inhibition altogether, implying a divergent mode of action that compromises target specificity [3]. These mechanistic and structural distinctions mean that pyridomycin cannot be functionally replaced by any currently described InhA inhibitor or simplified analog.

Quantitative Differentiation Evidence vs. Comparator Compounds


Dual-Pocket InhA Binding Mode vs. Isoniazid-NAD+ Adduct

Co-crystallographic analysis reveals that pyridomycin simultaneously occupies both the NADH cofactor-binding pocket and the lipid substrate-binding pocket of InhA, a binding mode that is structurally distinct from the isoniazid-NAD+ adduct, which binds only after KatG-mediated covalent linkage to NAD+ and occupies a different spatial region of the enzyme [1]. This dual-pocket occupancy represents a first-of-its-kind InhA inhibition mechanism, providing a structurally validated basis for pyridomycin's ability to circumvent KatG-dependent resistance [2].

InhA inhibition co-crystal structure NADH-competitive binding mode mycolic acid synthesis

Activity Against Isoniazid-Resistant Clinical Isolates

In a landmark study, pyridomycin was tested against a panel of 47 clinical M. tuberculosis isolates from the Lisbon Health Region, of which 36 carried isoniazid resistance. Pyridomycin retained full activity against the most frequently encountered isoniazid-resistant clinical isolates, with MIC values of 0.31–0.63 µg/mL, indistinguishable from its activity against drug-sensitive H37Rv (MIC = 0.31–0.63 µg/mL) [1]. In contrast, isoniazid is rendered ineffective against these same KatG-mutant strains (e.g., KatG S315T, the most prevalent INH-resistance mutation globally) [2].

drug-resistant tuberculosis isoniazid resistance KatG mutations clinical isolates MDR-TB

InhA Enzymatic Inhibition Potency vs. Dihydropyridomycin Analogs

Enzymatic inhibition assays reveal that pyridomycin inhibits InhA (S94A mutant) with a Ki of 4.8 ± 1.1 µM, measured using 2-trans-octenoyl-CoA or 2-trans-dodecenoyl-CoA as substrate [1]. In contrast, a simplified dihydropyridomycin analog (compound 2, bearing a C–C single bond at C2 instead of the natural enol ester) exhibits a substantially weaker Ki of 71.0 ± 7.9 µM against the same InhA construct—an approximately 15-fold reduction in binding affinity [1]. A third analog (compound 3) showed no detectable InhA inhibition at concentrations up to 75.7 µM, indicating that the natural enol-ester pharmacophore is critical for target engagement [1].

enzyme inhibition InhA Ki structure-activity relationship dihydropyridomycin SAR

Selectivity Index: Cytotoxicity vs. Antimycobacterial Activity

Pyridomycin demonstrates a selectivity index exceeding 100-fold, defined as the ratio of cytotoxicity (CC50 in HepG2 and A549 human cell lines) to antimycobacterial potency (MIC against M. tuberculosis H37Rv) [1]. The compound exhibits low cytotoxicity in mice, with an LD50 intraperitoneal exceeding 2,100 mg/kg [2]. While selectivity indices for isoniazid are not directly comparable in the same assay system (isoniazid requires bioactivation absent in most mammalian cell lines), the >100-fold window provides a quantitative benchmark for evaluating pyridomycin analogs and other direct InhA inhibitors in lead optimization campaigns.

selectivity index cytotoxicity HepG2 therapeutic window mammalian safety

Direct Inhibition Bypassing Prodrug Activation vs. Ethionamide

Pyridomycin acts as a direct inhibitor of InhA, eliminating the requirement for bioactivation that limits the clinical utility of the prodrugs isoniazid and ethionamide [1]. Ethionamide, like isoniazid, requires activation by the monooxygenase EthA (and to a lesser extent by KatG), and clinical resistance frequently arises through mutations in EthA or its transcriptional repressor EthR [2]. Pyridomycin maintains activity on M. tuberculosis strains resistant to both isoniazid and ethionamide [1]. This direct inhibition mechanism is particularly relevant given that the 2026 semisynthetic study confirmed pyridomycin's sustained activity on strains resistant to both InhA-targeting prodrugs [1].

direct inhibitor prodrug ethionamide bioactivation KatG-independent

In Vivo Pharmacokinetic Limitation of Native Pyridomycin

Despite favorable in vitro profiles, pyridomycin exhibits poor in vitro metabolic stability in liver microsomes, which prompted a semisynthetic derivatization campaign [1]. Pharmacokinetic studies in mice confirmed high systemic clearance in vivo, and neither pyridomycin nor its semisynthetic derivatives demonstrated efficacy in a murine pulmonary tuberculosis model [1]. This limitation is not unique to pyridomycin—many natural product cyclodepsipeptides face similar metabolic stability challenges—but it represents a critical differentiation point for procurement: pyridomycin hydrochloride (CAS 1402-18-2) is best positioned as an in vitro tool compound, a structural biology probe, and a pharmacophore template for medicinal chemistry optimization, rather than as a ready-to-use in vivo agent [2].

pharmacokinetics metabolic stability in vivo efficacy mouse model clearance

Recommended Application Scenarios for Pyridomycin Hydrochloride


Structural Biology and Fragment-Based Drug Design

The co-crystal structure of pyridomycin bound to InhA (PDB: 4BII) reveals simultaneous occupancy of both the NADH cofactor and lipid substrate pockets, providing a validated structural template for structure-based drug design of novel dual-pocket InhA inhibitors [1]. Pyridomycin hydrochloride can be used as a reference ligand in competitive binding assays, co-crystallography campaigns, and molecular docking studies aimed at identifying or designing small molecules that recapitulate this unique binding mode. The compound's well-characterized binding pose enables direct comparison with fragment hits and virtual screening outputs [2].

Drug-Resistant TB Target Validation and Mechanism-of-Action Studies

Pyridomycin hydrochloride is uniquely suited for target engagement studies in isoniazid-resistant and ethionamide-resistant M. tuberculosis strains because its direct InhA inhibition mechanism bypasses the KatG and EthA bioactivation steps that are the predominant resistance determinants for these prodrugs [1]. Researchers can use pyridomycin as a positive control for InhA-dependent mycolic acid synthesis inhibition in resistant strain backgrounds, enabling clean genotype-phenotype correlation studies that are confounded when isoniazid or ethionamide are used as InhA probes [2].

Medicinal Chemistry Lead Optimization: Pharmacophore-Guided Analog Design

The quantitative SAR data showing a ~15-fold loss in InhA binding affinity (Ki shift from 4.8 µM to 71.0 µM) upon simplification of the enol-ester to a C–C single bond establishes pyridomycin's natural pharmacophore as the benchmark for analog design [1]. Pyridomycin hydrochloride should be procured as the reference standard in medicinal chemistry programs that aim to engineer metabolically stable analogs while preserving the enol-ester or its bioisosteric equivalent, as the 2026 semisynthesis study demonstrated that replacement of the hydroxypicolinic acid moiety can improve metabolic stability while retaining or enhancing anti-Mtb activity [2].

In Vitro Antimycobacterial Susceptibility Testing Reference Compound

With well-characterized MIC values of 0.31–0.63 µg/mL against drug-sensitive H37Rv and against isoniazid-resistant clinical isolates, and MICs of 0.39 µg/mL against M. bovis BCG and 0.78 µg/mL against M. smegmatis, pyridomycin hydrochloride serves as a reliable positive control for antimycobacterial susceptibility testing assays, particularly in high-throughput screening cascades where consistent reference compound performance is essential for assay quality control [1]. Its narrow antimycobacterial spectrum—strong activity against Mycobacterium spp. with only weak Gram-negative activity—makes it suitable for specificity controls in broad-spectrum screening panels [2].

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